

# Application of TOS-358 in 3D Tumor Spheroid Models: A Comprehensive Guide

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## Compound of Interest

Compound Name: As-358

Cat. No.: B12413905

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## Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K $\alpha$ ), encoded by the PIK3CA gene. [1] Developed by Totus Medicines, TOS-358 is engineered to selectively and irreversibly bind to both wild-type and mutated forms of PI3K $\alpha$ , leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway. [2] Dysregulation of this pathway is a critical driver in the proliferation and survival of numerous cancer types, with PIK3CA being one of the most frequently mutated oncogenes in solid tumors. [1]

Preclinical studies in patient-derived xenograft (PDX) models have demonstrated the superior efficacy of TOS-358 compared to non-covalent PI3K $\alpha$  inhibitors, attributed to its ability to achieve durable and near-complete pathway inhibition. [2][3] Furthermore, TOS-358 has shown a favorable safety profile in preclinical animal models, notably without inducing significant hyperglycemia, a common side effect of other PI3K inhibitors. [2][3] The compound is currently being evaluated in Phase 1 clinical trials for various solid tumors harboring PIK3CA mutations, including breast, colorectal, lung, and endometrial cancers. [3][4]

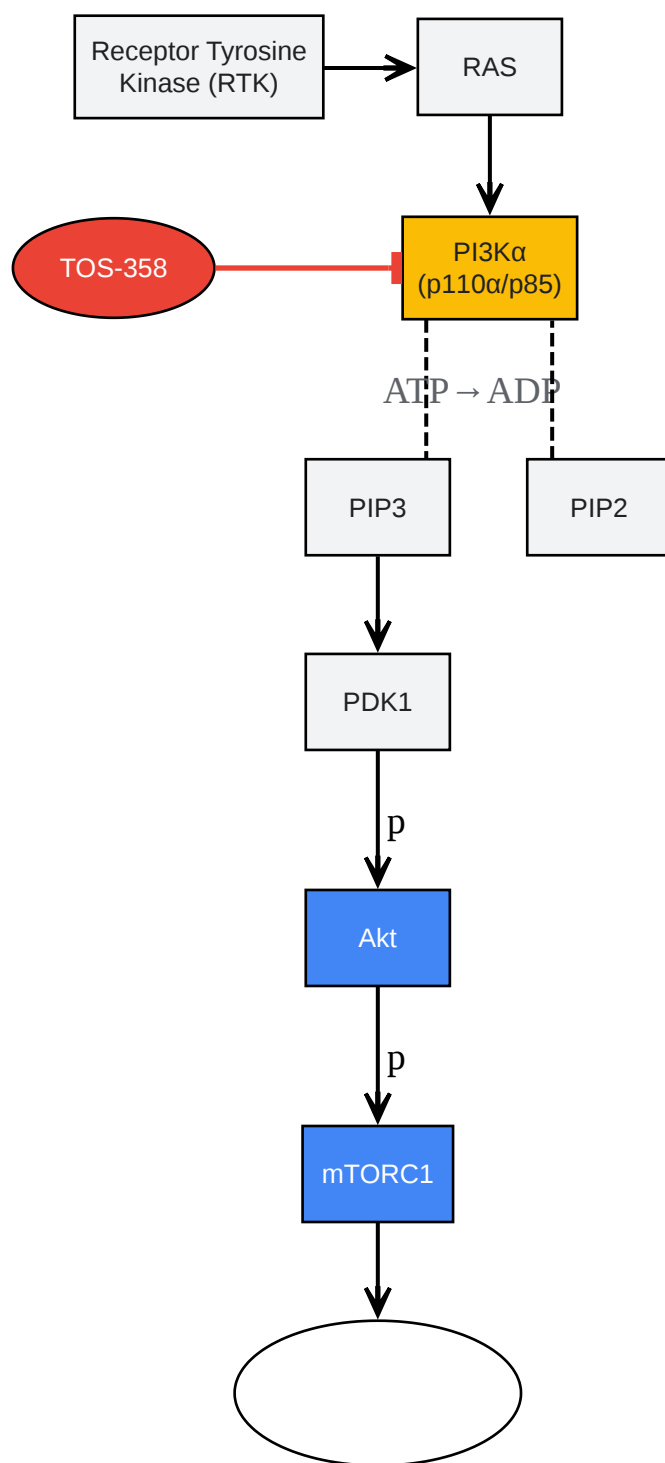
Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant in vitro system compared to traditional 2D monolayer cultures. They better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen

gradients, and drug penetration barriers. This makes them invaluable tools for evaluating the efficacy of anti-cancer agents like TOS-358 in a preclinical setting.

This document provides detailed application notes and protocols for the utilization of TOS-358 in 3D tumor spheroid models derived from cancer cell lines with known PIK3CA mutations.

## Mechanism of Action: Covalent Inhibition of PI3K $\alpha$

TOS-358 covalently binds to a specific cysteine residue on the PI3K $\alpha$  catalytic subunit. This irreversible binding ensures a durable and profound inactivation of the enzyme's kinase activity. By blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), TOS-358 effectively shuts down the downstream signaling cascade involving PDK1, Akt, and mTOR, ultimately leading to the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.<sup>[1]</sup>



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**Figure 1:** Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.

## Data Presentation: Efficacy of TOS-358 in PIK3CA-Mutant Spheroid Models

The following tables present representative data illustrating the expected efficacy of TOS-358 in 3D spheroid models of breast and colorectal cancer cell lines with common PIK3CA mutations.

Table 1: Cell Viability (IC50) of TOS-358 in 2D vs. 3D Culture

Cell Line	Cancer Type	PIK3CA Mutation	2D IC50 (nM)	3D Spheroid IC50 (nM)
T47D	Breast Cancer	H1047R	8.5	25.2
MCF-7	Breast Cancer	E545K	12.1	38.7
HCT116	Colorectal Cancer	H1047R	15.8	55.4

| HT-29 | Colorectal Cancer | Wild-Type | >1000 | >1000 |

Table 2: Spheroid Growth Inhibition by TOS-358 after 72-hour Treatment

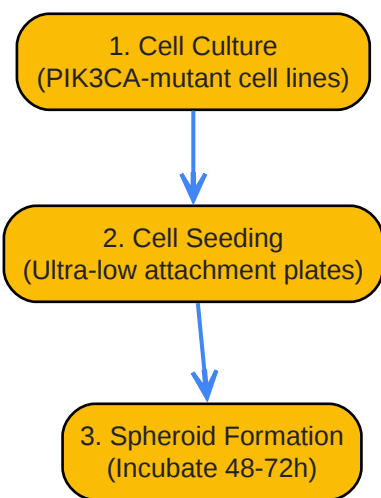
Cell Line	Concentration (nM)	Average Spheroid Diameter (µm)	% Growth Inhibition
T47D	Vehicle (DMSO)	650 ± 25	0%
	10	510 ± 18	21.5%
	50	320 ± 15	50.8%
	250	180 ± 12	72.3%
HCT116	Vehicle (DMSO)	720 ± 30	0%
	25	610 ± 22	15.3%
	100	450 ± 19	37.5%

| | 500 |  $290 \pm 16$  | 59.7% |

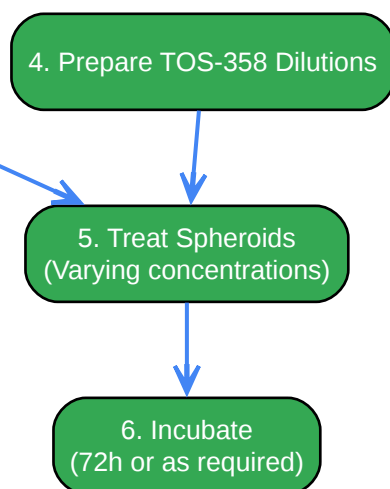
## Experimental Protocols

The following protocols provide a detailed methodology for assessing the efficacy of TOS-358 in 3D tumor spheroid models.

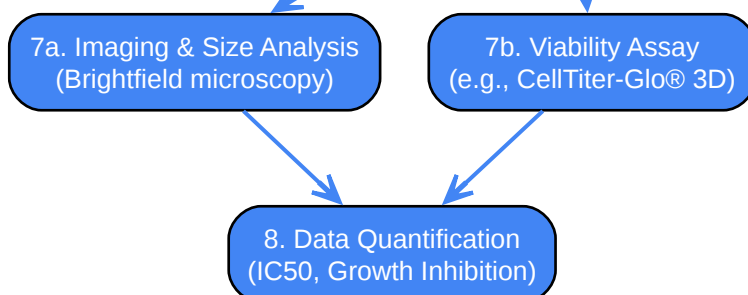
### Phase 1: Spheroid Formation



### Phase 2: Drug Treatment



### Phase 3: Data Analysis



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## References

- 1. Totus Medicines Announces Poster Presentation for TOS-358, the First Highly Selective Covalent Molecule Targeting PI3K $\alpha$ , at the 34th EORTC-NCI-AACR Symposium in Barcelona - BioSpace [[biospace.com](https://www.biospace.com)]
- 2. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 3. TOS-358 - Drug Targets, Indications, Patents - Synapse [[synapse.patsnap.com](https://synapse.patsnap.com)]
- 4. A Study to Evaluate the Safety and Tolerability of TOS-358 in Adults With HR+ Breast Cancer and Other Select Solid Tumors [[clin.larvol.com](https://clinicaltrials.gov/ct2/show/study?term=TOS-358&rank=1)]
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